acide uridine-5'-triphosphorique sel trisodique

Vue d'ensemble

Description

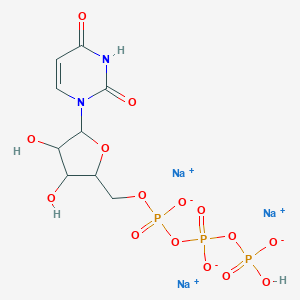

Pyrimidine nucleoside triphosphate. Precursor in the enzymatic biosynthesis of RNA. P2Y receptor agonist, used to study ion transport functions of P2Y2 receptors on rat basolateral membranes.

Applications De Recherche Scientifique

Synthèse de l'ARN

UTP-Na3 sert de substrat pour la synthèse de l'ARN pendant la transcription. C'est un précurseur essentiel dans la biosynthèse enzymatique de l'ARN, un processus fondamental dans l'expression et la régulation des gènes .

Transfert d'énergie et métabolisme

Comme l'ATP, UTP-Na3 agit comme une source d'énergie ou un activateur de substrats dans les réactions métaboliques. Il est impliqué dans le métabolisme du galactose et l'activation des amino-sucres, contribuant à diverses voies biosynthétiques .

Recherche sur la vasodilatation

UTP-Na3 a été étudié pour ses effets vasodilatateurs sur les cellules musculaires squelettiques, en particulier chez les patients diabétiques. Cette application est cruciale pour comprendre la régulation du flux sanguin et développer des traitements pour les maladies vasculaires .

Signalisation purinergique

En tant qu'agoniste purinergique, UTP-Na3 est utilisé pour étudier les fonctions de transport ionique des récepteurs P2Y2 sur les membranes cellulaires. Cette recherche est essentielle pour comprendre la communication cellulaire et les voies de signalisation .

Réparation des blessures et mécanismes de défense

UTP-Na3 interagit avec les récepteurs P2Y pour médiatiser les réponses qui conduisent à la réparation des blessures et à la défense contre les agents pathogènes. Cette application a des implications pour le développement de thérapies pour la régénération tissulaire et les réponses immunitaires .

Synthèse du glycogène

UTP-Na3 est impliqué dans la synthèse du glycogène en activant le glucose-1-phosphate pour former l'UDP-glucose, qui entre ensuite dans la voie de synthèse du glycogène. Ce processus est essentiel pour le stockage d'énergie dans les cellules .

Conjugaison de la bilirubine

Dans le foie, UTP-Na3 est utilisé pour conjuguer la bilirubine à une forme plus hydrosoluble, la bilirubine diglucuronide. Cette réaction est cruciale pour la capacité du corps à traiter et à éliminer la bilirubine .

Donneur de phosphate pour les essais de kinase

UTP-Na3 est utilisé comme donneur de phosphate dans les essais de kinase in vitro, qui sont importants pour étudier l'activité enzymatique et la phosphorylation des protéines, un mécanisme de régulation clé dans les cellules .

Mécanisme D'action

Target of Action

Uridine-5’-triphosphoric acid trisodium salt, also known as Uridine 5’-Triphosphate Trisodium Salt or Uridine 5’-triphosphate sodium, primarily targets the P2Y receptors . These receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP .

Mode of Action

Uridine-5’-triphosphoric acid trisodium salt acts as an agonist to the P2Y receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of the P2Y receptors, Uridine-5’-triphosphoric acid trisodium salt influences several biochemical pathways. It plays a crucial role in the regulation of pancreatic endocrine and exocrine secretion, proliferation, channels, transporters, and intracellular signal transduction under normal and pathological conditions .

Result of Action

The activation of P2Y receptors by Uridine-5’-triphosphoric acid trisodium salt leads to various molecular and cellular effects. It serves as an energy-rich precursor in the enzymatic biosynthesis of RNA . It also acts as a potent vasodilator and can induce contractile responses in some tissues .

Analyse Biochimique

Biochemical Properties

Uridine-5’-triphosphoric acid trisodium salt is essential in biochemical reactions, particularly in the synthesis of RNA during transcription. It serves as a substrate for RNA polymerase, facilitating the incorporation of uridine into the growing RNA chain . Additionally, this compound interacts with enzymes such as CTP synthetase, converting UTP to CTP, which is vital for DNA synthesis and repair . Uridine-5’-triphosphoric acid trisodium salt also activates substrates in metabolic reactions, forming UDP-glucose and other nucleotide sugars essential for glycogen synthesis and glycosylation processes .

Cellular Effects

Uridine-5’-triphosphoric acid trisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an agonist for P2Y receptors, particularly P2Y2 and P2Y4, which are involved in mediating responses to extracellular nucleotides . This interaction leads to the activation of intracellular signaling cascades, affecting processes such as calcium mobilization, cell proliferation, and differentiation . Additionally, Uridine-5’-triphosphoric acid trisodium salt has been shown to enhance antibody production in immune cells and promote injury repair in Schwannoma cells .

Molecular Mechanism

At the molecular level, Uridine-5’-triphosphoric acid trisodium salt exerts its effects through binding interactions with specific receptors and enzymes. It binds to P2Y receptors, triggering downstream signaling pathways that result in various cellular responses . This compound also participates in enzyme-catalyzed reactions, such as the conversion of UTP to CTP by CTP synthetase . Furthermore, Uridine-5’-triphosphoric acid trisodium salt influences gene expression by acting as a substrate for RNA polymerase during transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-triphosphoric acid trisodium salt can vary over time. The compound is relatively stable when stored under appropriate conditions, such as in a freezer at -20°C . Its stability can be affected by factors such as temperature and pH. Long-term studies have shown that Uridine-5’-triphosphoric acid trisodium salt can influence cellular functions over extended periods, including sustained activation of signaling pathways and prolonged effects on gene expression .

Dosage Effects in Animal Models

The effects of Uridine-5’-triphosphoric acid trisodium salt in animal models are dose-dependent. At lower doses, the compound can enhance cellular functions such as calcium mobilization and cell proliferation . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . Studies have shown that the threshold for these effects varies depending on the specific animal model and experimental conditions .

Metabolic Pathways

Uridine-5’-triphosphoric acid trisodium salt is involved in several metabolic pathways. It participates in the synthesis of nucleotide sugars, such as UDP-glucose, which are crucial for glycogen synthesis and glycosylation reactions . Additionally, it plays a role in the production of CTP, which is essential for DNA synthesis and repair . The compound also contributes to the regulation of metabolic flux and the maintenance of cellular energy balance .

Transport and Distribution

Within cells and tissues, Uridine-5’-triphosphoric acid trisodium salt is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleotide transporters and localized to various cellular compartments . The compound’s distribution is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment .

Subcellular Localization

Uridine-5’-triphosphoric acid trisodium salt is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytosol, where it participates in RNA synthesis and other metabolic processes . Additionally, the compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . This subcellular localization is crucial for its function and regulation within the cell .

Activité Biologique

Uridine 5'-triphosphate (UTP) sodium salt is a nucleotide that plays a crucial role in various biological processes, including energy metabolism, signaling pathways, and cellular responses to stress. This article provides a comprehensive overview of the biological activity of UTP, supported by case studies, research findings, and data tables.

1. Overview of UTP

UTP is one of the four ribonucleotides that serve as the building blocks for RNA synthesis. It is also involved in numerous cellular processes through its role as a signaling molecule. UTP activates specific G protein-coupled receptors known as P2Y receptors, which mediate various physiological responses.

2.1 Receptor Activation

UTP primarily interacts with P2Y receptors, particularly P2Y2 and P2Y4:

- P2Y2 Receptor : Activated by both UTP and ATP, it is involved in various functions such as smooth muscle contraction and neurotransmitter release.

- P2Y4 Receptor : Selectively activated by UTP, it plays a role in epithelial cell function and fluid secretion.

Table 1: Comparison of UTP Receptor Activation

| Receptor | Agonists | Physiological Role |

|---|---|---|

| P2Y2 | UTP, ATP | Smooth muscle contraction, neurotransmitter release |

| P2Y4 | UTP | Epithelial fluid secretion |

3.1 Cardiovascular Protection

Research demonstrates that UTP has cardioprotective effects during ischemic conditions:

- A study showed that UTP reduced cardiomyocyte death induced by hypoxia by activating P2Y2 receptors, thereby maintaining ATP levels and reducing infarct size in vivo .

- Another investigation indicated that UTP improved mitochondrial function in cardiac cells under stress, suggesting its potential as a therapeutic agent for heart diseases .

3.2 Neuroprotective Properties

UTP also exhibits neuroprotective effects:

- In models of neurodegeneration, UTP has been shown to enhance neurogenesis and modulate microglial activity, which is crucial for maintaining neuronal health .

- Case studies indicate that UTP can stimulate the proliferation of neural progenitor cells, contributing to brain repair mechanisms following injury.

4.1 Potential Therapeutic Uses

Given its biological activities, UTP has potential applications in treating various conditions:

- Ischemic Heart Disease : Its cardioprotective properties make it a candidate for therapies aimed at reducing myocardial injury during ischemic events.

- Neurodegenerative Disorders : By promoting neurogenesis and protecting neurons, UTP may be beneficial in conditions like Alzheimer’s disease.

5.1 Myocardial Ischemia

A comparative study on rats demonstrated that both uridine-5'-monophosphate (UMP) and UTP reduced anaerobic glycolysis during acute myocardial ischemia. However, the protective effect of UTP was observed to develop slightly later than that of UMP .

5.2 Neurogenesis in Mice

In experiments involving adult mice, administration of UTP significantly increased the survival rate of newly generated neurons in the hippocampus following injury . This suggests that UTP not only supports cell survival but also enhances the overall regenerative capacity of neural tissue.

6. Conclusion

Uridine 5'-triphosphate sodium exhibits significant biological activity through its interactions with specific receptors and its roles in cellular metabolism and signaling pathways. Its cardioprotective and neuroprotective properties highlight its potential as a therapeutic agent in various medical conditions. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Propriétés

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJGIWFJVDOPJF-LLWADOMFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19817-92-6 | |

| Record name | Uridine 5'-triphosphate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-TRIPHOSPHATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there any research on the use of Uridine 5'-triphosphate sodium in dental implantology?

A2: While one of the provided abstracts mentions "Uridine 5' triphosphate sodium in dental implantology" [], no further details are available in the provided information. The abstract lacks specific findings and conclusions about the compound's role or effectiveness in dental implantology. Therefore, further research is needed to explore this potential application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.